

# AT7519 Hydrochloride: A Technical Overview of Phase I Clinical Trial Findings

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## Compound of Interest

Compound Name: AT7519 Hydrochloride

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## Introduction

**AT7519 Hydrochloride** is a potent small molecule inhibitor of multiple cyclin-dependent kinases (CDKs), including CDK1, 2, 4, 5, 6, and 9.<sup>[1][2][3]</sup> By targeting these key regulators of the cell cycle and transcription, AT7519 has demonstrated anti-cancer activity in preclinical models, leading to its evaluation in clinical trials.<sup>[1][4]</sup> This technical guide provides an in-depth summary of the available results from Phase I clinical trials of AT7519, with a focus on quantitative data, experimental protocols, and the underlying mechanism of action.

## Mechanism of Action

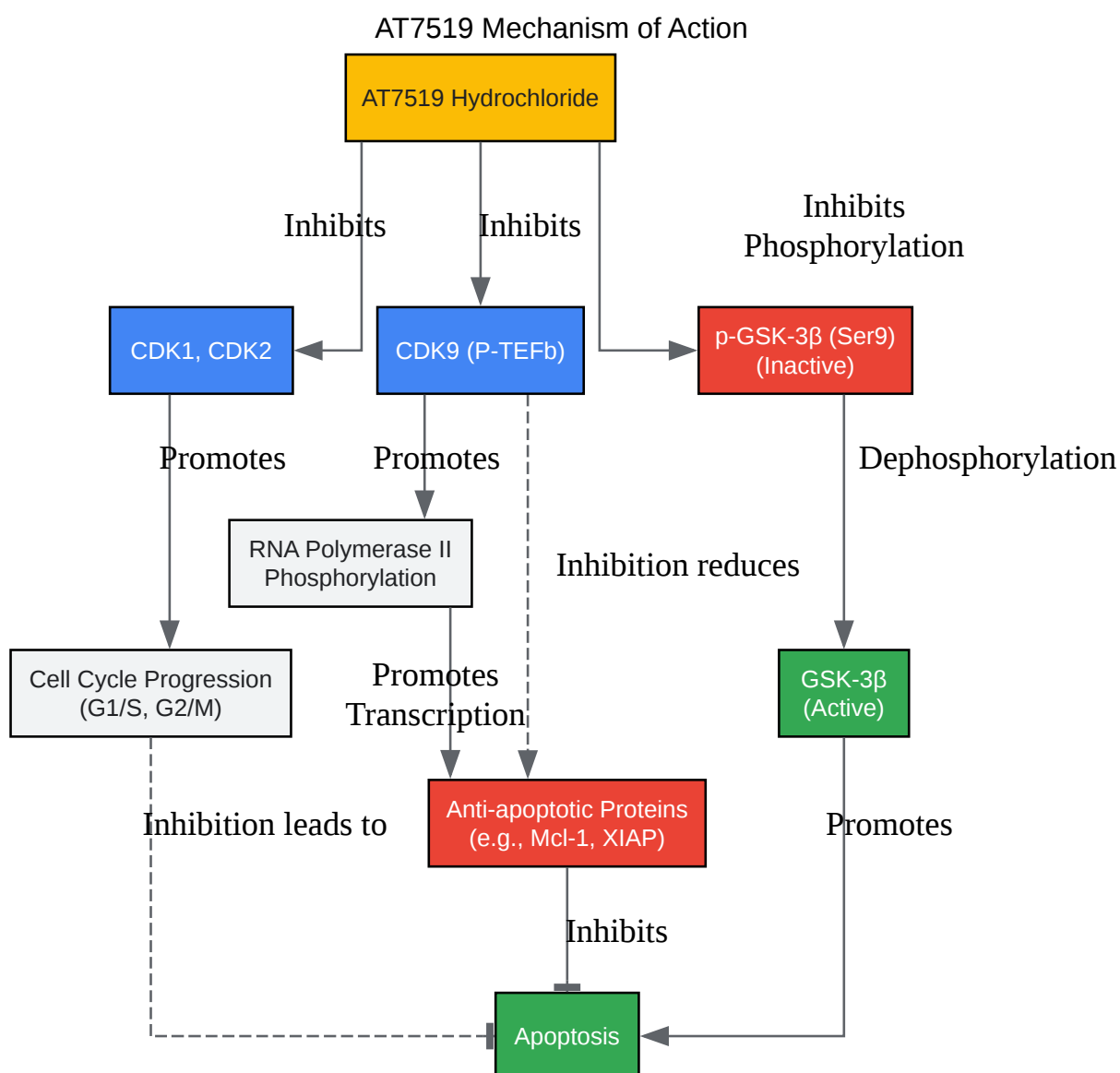
AT7519 exerts its anti-tumor effects through a multi-pronged mechanism. It competitively inhibits ATP binding to various CDKs, leading to cell cycle arrest and apoptosis.<sup>[1][3]</sup> Key mechanisms include:

- **Cell Cycle Inhibition:** Inhibition of CDK1 and CDK2 leads to cell cycle blockade at the G0/G1 and G2/M phases.<sup>[1]</sup> This is evidenced by the reduced phosphorylation of CDK1 and CDK2 substrates such as Protein Phosphatase 1 alpha (PP1a), Retinoblastoma protein (Rb), and Nucleophosmin (NPM).<sup>[1]</sup>
- **Transcriptional Inhibition:** AT7519 inhibits CDK9, a key component of the positive transcription elongation factor b (P-TEFb) complex. This leads to decreased phosphorylation

of the C-terminal domain (CTD) of RNA polymerase II, resulting in the inhibition of transcription of short-lived anti-apoptotic proteins like Mcl-1 and XIAP.[2][5]

- Induction of Apoptosis: The combination of cell cycle arrest and transcriptional inhibition ultimately leads to programmed cell death (apoptosis) in cancer cells.[1][2]
- GSK-3 $\beta$  Activation: AT7519 has been shown to induce rapid dephosphorylation of GSK-3 $\beta$  at serine 9, leading to its activation and contributing to apoptosis.[2]

Below is a diagram illustrating the signaling pathway of AT7519.



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Caption: Signaling pathway of **AT7519 Hydrochloride**.

## Phase I Clinical Trial Results

Two key Phase I studies with different dosing schedules have been reported for AT7519 in patients with advanced solid tumors.

### Study 1: Daily Dosing Schedule

This study evaluated AT7519 administered as a 1-hour intravenous infusion on five consecutive days every three weeks.<sup>[6][7]</sup>

- Study Design: A '3+3' dose-escalation design was used.<sup>[6]</sup>
- Patient Population: Patients with advanced, refractory solid tumors.<sup>[6]</sup>
- Dose Levels: Seven dose levels were investigated, ranging from 1.8 to 40 mg/m<sup>2</sup>/day.<sup>[6]</sup>
- Pharmacokinetics (PK): Blood samples were collected to monitor AT7519 plasma concentrations.<sup>[6]</sup>
- Pharmacodynamics (PD): Surrogate tissues (skin biopsies) were collected before and after treatment to assess markers of CDK activity, such as Proliferating Cell Nuclear Antigen (PCNA) and Ki-67.<sup>[7][8]</sup> Serum samples were also analyzed for apoptosis markers like cleaved cytokeratin 18.<sup>[8]</sup>

Table 1: Dose-Limiting Toxicities (DLTs) for Daily Dosing Schedule<sup>[6]</sup>

Dose Level (mg/m <sup>2</sup> /day)	DLTs Observed
34	QTc prolongation (Grade 5, one death), Fatigue (Grade 4), Mucositis (Grade 3)
40	Hypotension, ST segment elevation

Table 2: Pharmacokinetic Parameters for Daily Dosing Schedule<sup>[6][8]</sup>

Parameter	Observation
Inter-patient Variation	Modest (<3-fold)
Exposure vs. Dose	Linear increase with increasing doses

Table 3: Clinical Activity for Daily Dosing Schedule[6]

Response Category	Number of Patients
Prolonged Partial Response	1
Stable Disease (>6 months)	4

Due to concerns about a dose-dependent increase in the QTc interval, this study was discontinued without establishing a maximum tolerated dose (MTD).[6][7]

## Study 2: Intermittent Dosing Schedule

This study evaluated AT7519 administered as a 1-hour intravenous infusion on days 1, 4, 8, and 11 every three weeks.[4][9]

- Study Design: A '3+3' dose-escalation design was employed.[4][9]
- Patient Population: Patients with advanced refractory solid tumors or non-Hodgkin's lymphoma.[4][9]
- Dose Levels: Four dose levels were evaluated.[4][9]
- Pharmacokinetics (PK): Pharmacokinetic samples were collected after the first infusion of AT7519.[4][9]
- Pharmacodynamics (PD): Pharmacodynamic samples were obtained from selected patients. [4][9]

Table 4: Dose-Limiting Toxicities (DLTs) for Intermittent Dosing Schedule[4][9]

Dose Level (mg/m <sup>2</sup> )	DLTs Observed
21.6	Grade 3 rash, mucositis, and infection without neutropenia
27.0	Grade 3 mucositis and fatigue
32.4	Grade 3 febrile neutropenia and hypokalemia

Table 5: Recommended Phase II Dose (RP2D)[\[4\]](#)[\[9\]](#)[\[10\]](#)

Parameter	Value
RP2D	27.0 mg/m <sup>2</sup>

Table 6: Pharmacokinetic Parameters at RP2D (27.0 mg/m<sup>2</sup>)[\[4\]](#)

Parameter	Value (mean ± SD)
C <sub>max</sub>	591 ± 358 ng/mL

Table 7: Clinical Activity for Intermittent Dosing Schedule[\[4\]](#)[\[9\]](#)

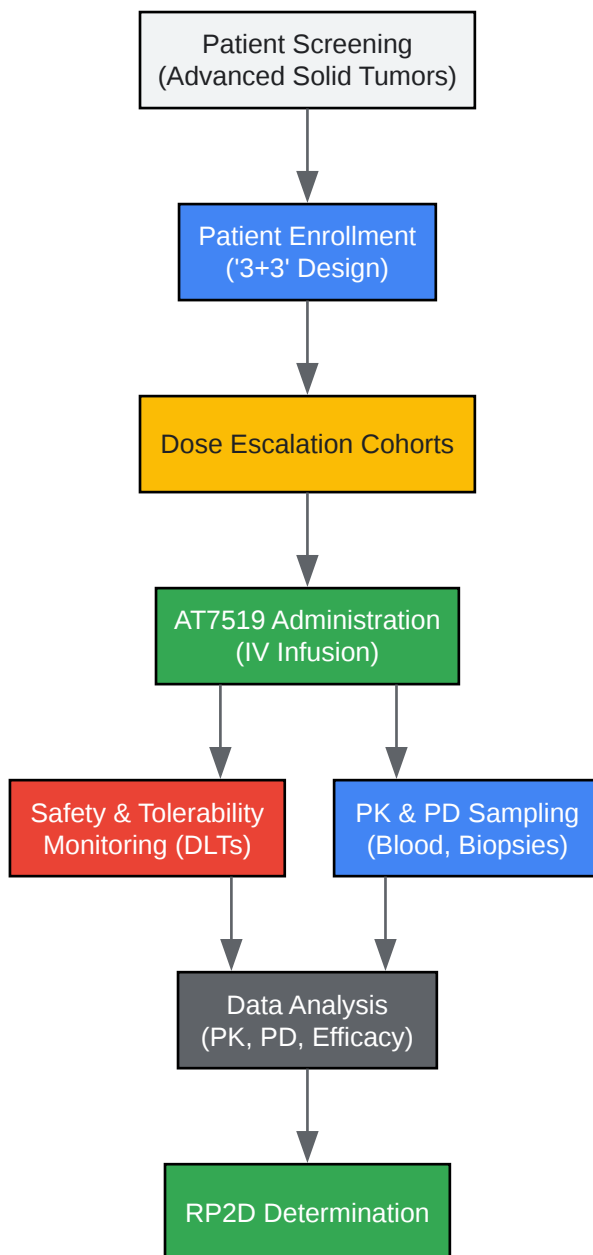
Response Category	Details
Best Response	Stable Disease in 10 out of 19 evaluable patients
Median Duration	3.3 months (range: 2.5 to 11.1 months)

This intermittent dosing schedule was found to be well-tolerated, and a recommended Phase II dose was established.[\[4\]](#)[\[9\]](#) Notably, no clinically significant QTc prolongation was observed with this schedule.[\[4\]](#)[\[9\]](#)

## Experimental Workflows

The general workflow for the Phase I clinical trials of AT7519 is depicted below.

## Phase I Clinical Trial Workflow for AT7519



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Caption: Generalized workflow of the AT7519 Phase I trials.

## Conclusion

The Phase I clinical trials of **AT7519 Hydrochloride** have provided valuable insights into its safety, pharmacokinetics, and pharmacodynamics. While the daily dosing schedule was halted due to cardiac toxicity, the intermittent schedule was well-tolerated and established a

recommended Phase II dose of 27.0 mg/m<sup>2</sup>.<sup>[4][6][9]</sup> At this dose, plasma concentrations of AT7519 exceeded those required for biological activity in preclinical models, and preliminary signs of anti-cancer activity were observed.<sup>[4]</sup> The pharmacodynamic data from these studies confirmed the on-target activity of AT7519 through the inhibition of CDK-related markers.<sup>[4][6][9]</sup> These findings support the further clinical development of AT7519 in various malignancies, with ongoing and future studies likely to focus on the intermittent dosing schedule.

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